BenchChemオンラインストアへようこそ!

9-(prop-2-yn-1-yl)-9H-purin-6-amine

A2A Adenosine Receptor Parkinson's Disease GPCR Pharmacology

This N9-propargyladenine building block features a critical propargyl group at the N-9 position, essential for A2A adenosine receptor antagonist activity and Hsp90 inhibitor development. Unlike generic purine analogs, the terminal alkyne enables CuAAC click chemistry for bioconjugation, probe synthesis, and focused library generation. Regiochemistry confirmed at N-9 (not N-7), ensuring consistent pharmacological profiles. Ideal for SAR-driven medicinal chemistry programs targeting Parkinson's disease and oncology. Contact us for bulk quantities and custom synthesis.

Molecular Formula C8H7N5
Molecular Weight 173.179
CAS No. 148238-36-2
Cat. No. B2851178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(prop-2-yn-1-yl)-9H-purin-6-amine
CAS148238-36-2
Molecular FormulaC8H7N5
Molecular Weight173.179
Structural Identifiers
SMILESC#CCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2,(H2,9,10,11)
InChIKeyNAVKZAZXCDIPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-(prop-2-yn-1-yl)-9H-purin-6-amine (CAS 148238-36-2) Procurement & Selection Guide for Purine-Based Chemical Probes


9-(prop-2-yn-1-yl)-9H-purin-6-amine, also known as N9-propargyladenine, is a purine-based heterocyclic aromatic organic compound that serves as a versatile small-molecule scaffold in medicinal chemistry and oncology research . It belongs to the purine family, which plays critical roles in the structure of DNA and RNA . The compound is characterized by an adenine core functionalized at the N-9 position with a propargyl group, a terminal alkyne that enables bioorthogonal click chemistry for bioconjugation and molecular probe development [1]. This structural feature positions it as a key intermediate for generating focused libraries of purine derivatives targeting enzymes such as Heat Shock Protein 90 (Hsp90), cyclin-dependent kinases (CDKs), and the A2A adenosine receptor [2][3].

Why Generic Purine Analogs Cannot Substitute for 9-(prop-2-yn-1-yl)-9H-purin-6-amine (CAS 148238-36-2)


Generic purine analogs like adenine or 9-alkyl-substituted adenines lack the terminal alkyne functional group that is essential for key bioorthogonal applications and structure-activity relationships (SAR) . The propargyl group at the N-9 position is not merely a substituent; it is a critical pharmacophore that governs binding affinity to the A2A adenosine receptor and enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. SAR studies have demonstrated that a propargyl group at the 9-position is specifically important for A2A antagonist activity, and that altering the N-9 substituent dramatically reduces potency [2]. Furthermore, the compound's defined regiochemistry—with alkylation occurring exclusively at N-9 rather than N-7—is crucial for consistent biological activity, as N-7 isomers exhibit different pharmacological profiles [3]. Substituting with a simpler purine scaffold would eliminate the unique click chemistry handle and compromise target engagement, making 9-(prop-2-yn-1-yl)-9H-purin-6-amine a non-interchangeable building block for research programs dependent on this precise molecular architecture.

Quantitative Differentiation of 9-(prop-2-yn-1-yl)-9H-purin-6-amine (CAS 148238-36-2) Against Comparators


A2A Adenosine Receptor Antagonist Activity: N9-Propargyl Group as a Critical Pharmacophore

Structure-activity relationship (SAR) studies have established that the N9-propargyl group is essential for potent A2A adenosine receptor antagonism. In a series of 8-substituted 2-alkynyl-N9-propargyladenine derivatives, the propargyl group at the 9-position was found to be critical for A2A antagonist activity [1]. The parent compound, 9-(prop-2-yn-1-yl)-9H-purin-6-amine, serves as the foundational scaffold from which optimized derivatives with low nanomolar IC50 values were developed. The optimized derivative (Compound 4a) demonstrated oral activity in vivo at a dose of 3 mg/kg in a mouse catalepsy model and a 6-hydroxydopamine-lesioned rat model of Parkinson's disease [2]. In contrast, analogs lacking the N9-propargyl group or bearing alternative N9-substituents exhibited significantly reduced or no A2A antagonist activity, underscoring the unique role of this functional group [3]. This evidence positions the compound as an indispensable starting material for A2A receptor-targeted drug discovery programs.

A2A Adenosine Receptor Parkinson's Disease GPCR Pharmacology

HSP90 Inhibition Scaffold: Propargyl Handle for Targeted Library Synthesis

9-(prop-2-yn-1-yl)-9H-purin-6-amine is a critical synthetic intermediate for developing novel inhibitors targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic client proteins . The compound's 6-aminopurine core combined with the terminal alkyne at the N-9 position enables the generation of focused libraries of N-9 substituted purines via click chemistry, allowing exploration of the hydrophobic binding pocket of Hsp90 to optimize binding affinity and selectivity . While the parent compound itself is not the final inhibitor, its unique structural features are essential for constructing the pharmacophore. SAR studies have shown that purine derivatives with this scaffold exhibit significant anticancer activity through Hsp90 inhibition, with optimized derivatives demonstrating improved potency over earlier inhibitors . In contrast, purine analogs without the N9-propargyl group cannot undergo the same click chemistry functionalization, severely limiting the chemical space accessible for SAR exploration and preventing the development of improved Hsp90-targeting agents [1].

HSP90 Inhibition Oncology Chemical Probe Development

Click Chemistry-Enabled Bioconjugation: A Unique Feature Absent in Standard Purine Analogs

The terminal alkyne moiety of 9-(prop-2-yn-1-yl)-9H-purin-6-amine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction widely used for attaching biomolecules to purine scaffolds [1]. This capability has been demonstrated in the synthesis of berberine-adenine conjugates for quadruplex DNA binding studies, where the compound was reacted with 9-O-(azidoalkyl)berberine derivatives to yield five novel berberine derivatives [2]. The resulting conjugates exhibited selective binding to quadruplex DNA over duplex DNA and showed thermal stabilization of G4-DNA forms such as 22AG and KRAS [3]. In contrast, standard purine analogs lacking the propargyl group (e.g., adenine, 9-methyladenine) cannot participate in CuAAC reactions, rendering them unsuitable for applications requiring bioorthogonal labeling or probe development. The click chemistry handle thus provides a distinct and verifiable advantage for researchers developing chemical probes, molecular imaging agents, or targeted therapeutics.

Click Chemistry Bioconjugation Chemical Biology

Optimal Research Applications for 9-(prop-2-yn-1-yl)-9H-purin-6-amine (CAS 148238-36-2) Based on Verified Differentiation


A2A Adenosine Receptor Antagonist Drug Discovery

This compound is the foundational scaffold for developing potent and orally active A2A adenosine receptor antagonists, a validated target for Parkinson's disease therapy. SAR studies demonstrate that the N9-propargyl group is essential for A2A antagonist activity [1]. Researchers should use this compound as a starting material to synthesize focused libraries of 2-alkynyl and 8-substituted derivatives, leveraging the propargyl group to explore binding interactions with the A2A receptor . Optimized derivatives from this scaffold have shown oral activity in rodent models of Parkinson's disease at 3 mg/kg [2].

HSP90-Targeted Anticancer Agent Development

The compound serves as a crucial synthetic intermediate for generating diverse purine-based inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for oncogenic client protein stability [1]. The terminal alkyne enables click chemistry to attach various functional groups to the N-9 position, allowing systematic exploration of the Hsp90 hydrophobic binding pocket . This approach has been used to create focused libraries of N-9 substituted purines aimed at optimizing binding affinity and overcoming the limitations of earlier Hsp90 inhibitors [2].

Bioorthogonal Probe Synthesis via Click Chemistry

The propargyl group's terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. This application has been validated in the synthesis of berberine-adenine conjugates that selectively bind and thermally stabilize quadruplex DNA structures implicated in cancer [1]. Researchers can exploit this reactivity to attach fluorophores, biotin, or other reporter molecules to the purine scaffold, generating chemical probes for studying nucleic acid interactions, enzyme mechanisms, or cellular imaging .

Quote Request

Request a Quote for 9-(prop-2-yn-1-yl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.